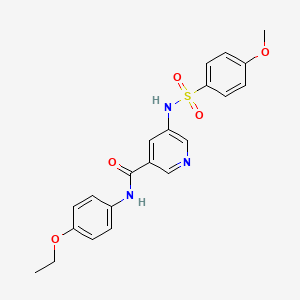
1,4-Diaminocubane dihydrochloride
Vue d'ensemble
Description
1,4-Diaminocubane dihydrochloride is an organic compound with the chemical formula C8H11ClN2. It is known for its unique cubane structure, which is a highly strained, cage-like arrangement of carbon atoms. This compound typically appears as a white crystalline solid and is soluble in water .
Méthodes De Préparation
The synthesis of 1,4-diaminocubane dihydrochloride is complex and involves multiple stepsThe final step involves the formation of the dihydrochloride salt .
Formation of Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of Amino Groups: Amino groups are introduced at the 1 and 4 positions through substitution reactions.
Formation of Dihydrochloride Salt: The final product, this compound, is obtained by treating the diamine with hydrochloric acid to form the dihydrochloride salt.
Analyse Des Réactions Chimiques
1,4-Diaminocubane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles to form substituted cubane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Diaminocubane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with cubane structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1,4-diaminocubane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,4-Diaminocubane dihydrochloride can be compared with other cubane derivatives and diamine compounds:
Cubane Derivatives: Compounds like cubane-1,4-dicarboxylic acid and cubane-1,4-diol share the cubane core but have different functional groups.
Diamine Compounds: Compounds like 1,4-diaminobutane and 1,4-diaminocyclohexane have similar diamine functionalities but different core structures.
The uniqueness of this compound lies in its combination of the cubane core with diamine functionalities, providing a highly strained and reactive framework for various applications .
Propriétés
IUPAC Name |
cubane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDHJELXCHPFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B3292510.png)

![N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3292532.png)

![7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone](/img/structure/B3292549.png)
![7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone](/img/structure/B3292555.png)
![Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3292565.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3292587.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3292589.png)
